molecular formula C25H26N2O2 B12808395 n,n'-(2-Benzylbutane-1,4-diyl)dibenzamide CAS No. 5342-98-3

n,n'-(2-Benzylbutane-1,4-diyl)dibenzamide

Cat. No.: B12808395
CAS No.: 5342-98-3
M. Wt: 386.5 g/mol
InChI Key: HYKGFVNRROQAFN-UHFFFAOYSA-N
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Description

N,N'-(2-Benzylbutane-1,4-diyl)dibenzamide is a bisamide derivative featuring a central butane-1,4-diyl backbone substituted with a benzyl group at the 2-position and benzamide termini. The benzyl substituent introduces steric bulk and aromaticity, which may influence solubility, crystallinity, and reactivity compared to simpler dibenzamides .

Properties

CAS No.

5342-98-3

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

N-[3-(benzamidomethyl)-4-phenylbutyl]benzamide

InChI

InChI=1S/C25H26N2O2/c28-24(22-12-6-2-7-13-22)26-17-16-21(18-20-10-4-1-5-11-20)19-27-25(29)23-14-8-3-9-15-23/h1-15,21H,16-19H2,(H,26,28)(H,27,29)

InChI Key

HYKGFVNRROQAFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CCNC(=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide typically involves the reaction of benzylamine with butane-1,4-diyl dibenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and advanced purification techniques are employed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Molecular Features

Key structural analogs and their distinguishing features are summarized below:

Table 1: Molecular Properties of Dibenzamide Derivatives
Compound Name Molecular Formula Exact Mass Molecular Weight Key Substituents
N,N'-(butane-1,4-diyl)dibenzamide C₁₈H₂₀N₂O₂ 296.15 296.37 Unsubstituted butane backbone
N,N'-(1-Methoxybutane-1,4-diyl)dibenzamide C₁₉H₂₂N₂O₃ 349.15 349.40 Methoxy at position 1
N,N'-(1,4-Dimethoxybutane-1,4-diyl)dibenzamide C₂₀H₂₄N₂O₄ 395.14 395.42 Dimethoxy at positions 1 and 4
N,N'-butane-1,4-diylbis(3,4-dimethylbenzamide) C₂₂H₂₈N₂O₂ 352.21 352.47 3,4-Dimethylbenzamide termini

Key Observations :

  • The benzyl substitution in the target compound increases molecular weight and hydrophobicity compared to unsubstituted analogs like C₁₈H₂₀N₂O₂ .
  • Methoxy groups (e.g., in C₁₉H₂₂N₂O₃) enhance solubility in polar solvents, as evidenced by NMR shifts in (CD₃)₂CO .

Spectroscopic and Analytical Data

NMR Spectral Comparison
  • N,N'-(1-Methoxybutane-1,4-diyl)dibenzamide :
    • ¹H NMR : δ 1.76–1.96 (m, 4H, CH₂), 3.28 (s, 3H, OCH₃), 5.24 (m, 1H, CH), 7.43–7.96 (m, 10H, Ph).
    • ¹³C NMR : δ 53.79 (OCH₃), 81.51 (CH), 167.85 (C=O).
  • N,N'-(1,4-Dimethoxybutane-1,4-diyl)dibenzamide :
    • ¹H NMR : δ 3.32 (s, 6H, OCH₃), 5.34 (m, 2H, CH).
    • ¹³C NMR : δ 55.62 (OCH₃), 82.36 (CH), 167.38 (C=O).

Key Observations :

  • Methoxy substituents cause upfield shifts in CH groups (e.g., δ 5.24 vs. 5.34) due to electron-donating effects .
  • The benzyl group in the target compound would likely downshift aromatic protons due to increased electron density.
Mass Spectrometry and Elemental Analysis
  • N,N'-(butane-1,4-diyl)dibenzamide :
    • m/z : 296.15 (100%), 297.16 (19.5%).
    • Elemental Analysis : C 72.95%, H 6.80%, N 9.45%, O 10.80%.
  • N,N'-(1-Methoxybutane-1,4-diyl)dibenzamide :
    • HRMS (ESI) : Found m/z 349.15109 (calculated 349.15226 for C₁₉H₂₂N₂O₃ + Na⁺).

Key Observations :

  • Methoxy or benzyl substituents increase the molecular ion mass-to-charge ratio, aiding differentiation in HRMS .

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